N-[(1E)-2-(5-bromo-2-hydroxyphenyl)-1-azavinyl](2-methylphenyl)carboxamide
Overview
Description
N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide is an acylhydrazone compound with notable antifungal activity. It has shown effectiveness against Cryptococcus neoformans, a pathogenic fungus, by inhibiting the synthesis of glucosylceramide, which is essential for fungal cell division .
Mechanism of Action
Target of Action
BHBM is a potent inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.
Mode of Action
It is known that bhbm interacts with its protein kinase targets, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
BHBM has been reported to target the sphingolipid pathway . Sphingolipids are a class of lipids that play critical roles in cellular processes such as signal transmission and cell recognition. By targeting this pathway, BHBM can affect these processes and potentially disrupt the normal functioning of cells.
Pharmacokinetics
The pharmacokinetics of BHBM have been studied in mice. After a single intravenous or intraperitoneal dose, BHBM was found in the blood of both normal and immunosuppressed mice . The compound displayed suitable pharmacokinetic properties and was able to pass through the blood-brain barrier . This suggests that BHBM has good bioavailability and can reach its targets in the body effectively.
Result of Action
BHBM has shown strong antifungal activity against several fungi . This suggests that the molecular and cellular effects of BHBM’s action include disrupting the normal functioning of fungal cells, potentially leading to their death.
Action Environment
The action, efficacy, and stability of BHBM can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect the action of BHBM. Additionally, the physiological state of the organism (e.g., normal or immunosuppressed) can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
BHBM interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to inhibit the synthesis of glucosylceramide, a molecule essential for fungal cell division . This interaction disrupts the normal functioning of Cryptococcus neoformans, leading to its death .
Cellular Effects
BHBM exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal biochemical reactions within the cell. For instance, it inhibits the synthesis of glucosylceramide, thereby affecting cellular metabolism and disrupting the cell division process of Cryptococcus neoformans .
Molecular Mechanism
The molecular mechanism of action of BHBM involves binding interactions with biomolecules and changes in gene expression. BHBM binds to the enzyme responsible for the synthesis of glucosylceramide, inhibiting its function . This disruption in enzyme activity leads to changes in cellular metabolism and cell division, ultimately leading to the death of the cell .
Metabolic Pathways
BHBM is involved in specific metabolic pathways. It interacts with the enzyme responsible for the synthesis of glucosylceramide . This interaction disrupts the normal metabolic flux and affects the levels of metabolites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide can be synthesized through the condensation reaction of 3-bromo-4-hydroxybenzaldehyde with 2-methylbenzohydrazide. The reaction typically occurs in an organic solvent such as methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide are not widely documented, the general approach involves large-scale condensation reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound’s antifungal properties make it valuable in studying fungal infections and developing new antifungal agents.
Medicine: Its potential as an antifungal agent is being explored for therapeutic applications.
Industry: It can be used in the development of antifungal coatings and materials.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-(3-bromo-4-hydroxybenzylidene)benzohydrazide: A derivative with similar antifungal properties.
N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide derivatives: Various derivatives have been synthesized to enhance antifungal activity and reduce toxicity.
Uniqueness
N’-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide stands out due to its high selectivity and potency against Cryptococcus neoformans. Its ability to inhibit glucosylceramide synthesis without affecting mammalian cells makes it a promising candidate for antifungal drug development .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZUYGIIHJUAR-RQZCQDPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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